molecular formula C6H12O2 B104037 Tetrahydropyran-4-methanol CAS No. 14774-37-9

Tetrahydropyran-4-methanol

Cat. No. B104037
CAS RN: 14774-37-9
M. Wt: 116.16 g/mol
InChI Key: YSNVSVCWTBLLRW-UHFFFAOYSA-N
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Description

Tetrahydropyran-4-methanol (THPM) is a compound that features a six-member cyclic ether structure, which is a characteristic motif in many natural products and synthetic intermediates. It is considered a model molecule for cyclic sugars and is of interest due to its potential applications in organic synthesis and pharmaceuticals .

Synthesis Analysis

The synthesis of tetrahydropyran-4-methanol can be achieved through various methods. One approach involves the hydrogenation of pyran derivatives, such as the acrolein thermal dimer, to produce tetrahydropyran-2-methanol (TPM), which can then undergo skeletal rearrangement . Another method includes the chemoselective hydrogenolysis of tetrahydropyran-2-methanol to 1,6-hexanediol using rhenium-modified carbon-supported rhodium catalysts, which demonstrates the potential for selective conversion of THPM into valuable diols .

Molecular Structure Analysis

The dominant conformer of THPM in the gas phase has been explored using vacuum ultraviolet (VUV) photoionization and vibrational spectroscopy. The studies suggest that the conformer with a chair tetrahydropyran ring and an intramolecular hydrogen bond is the most stable in a supersonic beam. Larger clusters of THPM form closed-cyclic structures where all hydroxyl groups participate in hydrogen bonding, indicating the importance of intermolecular interactions in the behavior of THPM .

Chemical Reactions Analysis

THPM can undergo various chemical reactions, including dehydration to produce different ring structures , tetrahydropyranylation/depyranylation of alcohols , and reactions with other reagents leading to the formation of different derivatives . The compound's reactivity is influenced by factors such as catalysts, solvents, and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of THPM are influenced by its molecular structure. The presence of the tetrahydropyran ring and the methanol group contribute to its solubility and reactivity. The compound's conformational equilibria can be affected by solvents, as observed in studies of related molecules, where solvent interactions with axial alkoxy groups were found to influence the stability of different conformers . Additionally, THPM's protecting group properties in peptide chemistry highlight its stability to most non-acidic reagents and the ease with which it can be removed .

Scientific Research Applications

  • Enzyme-Catalyzed Resolution for Enantiomers Synthesis
    Tetrahydropyran-2-methanol, closely related to Tetrahydropyran-4-methanol, has been successfully resolved into both enantiomers using enzyme-catalyzed resolution. This process involves the hydrolysis of its butyrate ester, leading to high enantiomeric excess of the resulting alcohol (Quartey et al., 1996).

  • Investigation of Molecular Structures and Fragmentation Pathways
    The dominant conformer of Tetrahydropyran-2-methanol, a structurally similar compound to Tetrahydropyran-4-methanol, has been explored using vacuum ultraviolet photodissociation and vibrational spectroscopy. This research provides insights into the molecular structures and fragmentation pathways of such compounds (Zhan et al., 2017).

  • Conversion to 1,6-Hexanediol
    Tetrahydropyran-2-methanol can be converted to 1,6-hexanediol through a process involving dehydration, hydration, and hydrogenation. This method utilizes renewable building blocks and offers an alternative route for chemical synthesis (Burt et al., 2017).

  • Chemoselective Hydrogenolysis
    The chemoselective hydrogenolysis of Tetrahydropyran-2-methanol to 1,6-hexanediol has been achieved using rhenium-modified carbon-supported rhodium catalysts. This process highlights the potential for selective chemical transformations in industrial applications (Chen et al., 2010).

  • Study of Gas-phase Dehydration and Ring Rearrangement
    The gas-phase dehydration of Tetrahydropyran-2-methanol, another analog, has been studied, revealing insights into skeletal rearrangements and the formation of different ring structures (Misono et al., 1968).

  • Negative Ion Mass Spectra Analysis
    Tetrahydropyran-2-methanol's negative ion mass spectra provide information on the fragmentation involving the loss of specific groups, offering a deeper understanding of the molecular behavior of similar compounds (Dua et al., 1992).

  • Hypoglycemic Properties
    A tetrahydropyran compound, structurally related to Tetrahydropyran-4-methanol, isolated from Acrocomia mexicana showed significant hypoglycemic effects, indicating potential medicinal applications (Saludperez et al., 1997).

  • Tetrahydropyranylation and Depyranylation of Alcohols
    Tetrahydropyranylation of alcohols and their subsequent deprotection (depyranylation) using specific catalysts have been studied, providing a framework for chemical modifications in organic synthesis (Mineno, 2002).

  • Synthesis and Reaction Studies
    Various studies have explored the synthesis of compounds and their reactions in different conditions, providing valuable insights into the chemistry of tetrahydropyran derivatives (Adams et al., 1982).

Safety And Hazards

Tetrahydropyran-4-methanol can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

Tetrahydropyran-4-methanol and its derivatives have potential applications in various fields. For instance, they can be used in the development of weakly solvating electrolytes for lithium-metal batteries . This research provides a weakly solvating electrolyte design route for bridging the molecular thermodynamic and interfacial chemistry gap .

properties

IUPAC Name

oxan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-6-1-3-8-4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNVSVCWTBLLRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378563
Record name Tetrahydropyran-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydropyran-4-methanol

CAS RN

14774-37-9
Record name (Tetrahydro-2H-pyran-4-yl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14774-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydropyran-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

400 ml of triethyl citrate were hydrogenated at 200° C. and 200 bar together with 1100 ml of ethanol and 60 g of catalyst B (4-mm pellets) until the take-up of hydrogen had ceased. The reaction product was freed from ethanol and distilled under reduced pressure, giving 80 g (42%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 1.8 g (1%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 mL
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catalyst B
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60 g
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1100 mL
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Synthesis routes and methods II

Procedure details

400 g of citric acid were dissolved in 1000 ml of n-butanol and hydrogenated at 250° C. and 200 bar together with 60 g of catalyst A (4-mm pellets) until the take-up of hydrogen had ceased. The reaction product was freed from n-butanol and ethanol and distilled under reduced pressure, giving 99 g (52%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 2.9 g (1.5%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 g
Type
reactant
Reaction Step One
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1000 mL
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solvent
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0 (± 1) mol
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catalyst A
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60 g
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

400 ml of triethyl citrate were hydrogenated at 225° C. and 200 bar together with 1100 ml of tetrahydrofuran and 60 g of catalyst H (3-mm tablets) until the take-up of hydrogen had ceased. The reaction product was freed from tetrahydrofuran and ethanol and distilled under reduced pressure, giving 93.6 g (49%) of 3-(2'-hydroxyethyl)tetrahydrofuran and 6.8 g (3.6%) of 4-hydroxymethyltetrahydropyran.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1100 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
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catalyst H
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60 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydropyran-4-methanol
Reactant of Route 2
Reactant of Route 2
Tetrahydropyran-4-methanol
Reactant of Route 3
Tetrahydropyran-4-methanol
Reactant of Route 4
Tetrahydropyran-4-methanol
Reactant of Route 5
Tetrahydropyran-4-methanol
Reactant of Route 6
Tetrahydropyran-4-methanol

Citations

For This Compound
24
Citations
J Fröhlich, F Sauter, C Hametner, M Pfalz - Arkivoc, 2009 - arkat-usa.org
… The reduction of 2H-tetrahydropyran-4-carboxylic acid (18) by lithium aluminum hydride according to a known method14 gave 2H-tetrahydropyran-4-methanol (19). Subsequent Swern …
Number of citations: 3 www.arkat-usa.org
K YAMAMOTO, G KIMURA - Journal of Synthetic Organic Chemistry …, 1967 - jstage.jst.go.jp
… mixture was hydrogenated to give tetrahydropyran-4-methanol (3) and tetrahydropyran-3-… -(3-hydroxymethyl)-2H-pyran, tetrahydropyran-4-methanol, tetrahydropyran-3-methanol, a …
Number of citations: 0 www.jstage.jst.go.jp
RAJ áO'Hair - Journal of the Chemical Society, Perkin Transactions …, 1992 - pubs.rsc.org
… Tetrahydropyran-4-methanol was prepared by reduction of the corresponding carboxylic acid.24 Tetrahydropyran-3-methanol was prepared from acrolein by a reported rneth ~ d . ' ~ …
Number of citations: 1 pubs.rsc.org
E Le Gall, C Gosmini, M Troupel - Tetrahedron letters, 2006 - Elsevier
The arylation at the α-position of piperidine derivatives is achieved in good yield using aromatic organozinc reagents and either 2-methoxylated or α-cyanated piperidine. Oxygen-…
Number of citations: 11 www.sciencedirect.com
JM Frost, MJ Dart, KR Tietje, TR Garrison… - Journal of medicinal …, 2008 - ACS Publications
A series of potent indol-3-yl-tetramethylcyclopropyl ketones have been prepared as CB 2 cannabinoid receptor ligands. Two unsubstituted indoles (5, 32) were the starting points for an …
Number of citations: 98 pubs.acs.org
JM Frost, MJ Dart, KR Tietje, TR Garrison… - Journal of medicinal …, 2010 - ACS Publications
Several 3-acylindoles with high affinity for the CB 2 cannabinoid receptor and selectivity over the CB 1 receptor have been prepared. A variety of 3-acyl substituents were investigated, …
Number of citations: 177 pubs.acs.org
G Qianwen - 2017 - search.proquest.com
Pain management has become a major issue in health care. It has been reported that about 100 million Americans are affected by chronic pain, and it costs us about $600 million per …
Number of citations: 3 search.proquest.com
M Bencherif, JD Schmitt, BS Bhatti, P Crooks… - … of Pharmacology and …, 1998 - ASPET
… (±)-2-(3-Pyridinyl)-1-azabicyclo[2.2.2]octane difumarate was prepared from the reaction of N-diphenylmethylene)-3-(aminomethyl)pyridine with tetrahydropyran-4-methanol …
Number of citations: 58 jpet.aspetjournals.org
S Lin, C Wang, M Ji, D Wu, Y Lv, K Zhang… - Journal of Medicinal …, 2018 - ACS Publications
Increased phosphatidylinositol 3-kinase (PI3K) signaling is among the most common alterations in cancer, spurring intensive efforts to develop new cancer therapeutics that target this …
Number of citations: 29 pubs.acs.org
N Kochev, P Penchev, G Andreev… - Traveaux Scientifiques d' …, 2001 - uni-plovdiv.bg
An improved realisation of an algorithm for deriving a set of maximum common substructures (MCSs) is described. The MCSs set is obtained from the structures of a hitlist that results …
Number of citations: 1 web.uni-plovdiv.bg

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